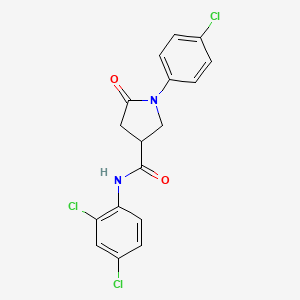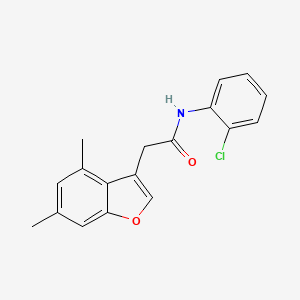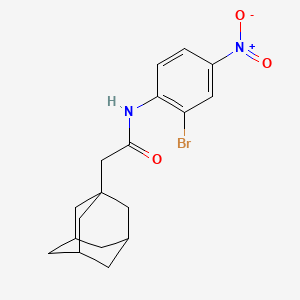![molecular formula C21H30N2O5 B5177809 1-[4-[4-[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]phenoxy]piperidin-1-yl]-2-methoxyethanone](/img/structure/B5177809.png)
1-[4-[4-[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]phenoxy]piperidin-1-yl]-2-methoxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-[4-[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]phenoxy]piperidin-1-yl]-2-methoxyethanone is a complex organic compound with a unique structure that includes a morpholine ring, a piperidine ring, and a methoxyethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]phenoxy]piperidin-1-yl]-2-methoxyethanone typically involves multiple steps, including the formation of the morpholine and piperidine rings, followed by their coupling with the phenoxy and methoxyethanone groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-[4-[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]phenoxy]piperidin-1-yl]-2-methoxyethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[4-[4-[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]phenoxy]piperidin-1-yl]-2-methoxyethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[4-[4-[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]phenoxy]piperidin-1-yl]-2-methoxyethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating certain biological pathways. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other morpholine and piperidine derivatives, such as:
- 4-(2,6-dimethylmorpholine-4-carbonyl)phenol
- 1-(4-methoxyphenyl)piperidine
- 2-methoxyethyl 4-(4-piperidinyl)phenyl ether
Uniqueness
What sets 1-[4-[4-[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]phenoxy]piperidin-1-yl]-2-methoxyethanone apart is its combination of functional groups, which confer unique chemical and biological properties
Propiedades
IUPAC Name |
1-[4-[4-[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]phenoxy]piperidin-1-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O5/c1-15-12-23(13-16(2)27-15)21(25)17-4-6-18(7-5-17)28-19-8-10-22(11-9-19)20(24)14-26-3/h4-7,15-16,19H,8-14H2,1-3H3/t15-,16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDUPALJJZUXPQ-IYBDPMFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(2-Naphthalen-1-yloxyethoxy)ethyl]piperidine](/img/structure/B5177727.png)
![N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5177750.png)


![N-[2-(3-ethylphenoxy)ethyl]-2-methoxyethanamine](/img/structure/B5177759.png)
![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]pyrrolidine](/img/structure/B5177761.png)
![4-chloro-N-[5-[2-(4-fluoro-3-nitroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5177768.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5177781.png)
![1-Methoxy-2-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B5177795.png)

![7-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5177822.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(2,5-dimethylphenyl)amino]-5-oxopentanoate](/img/structure/B5177825.png)
![N-(4-fluorophenyl)-1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B5177830.png)
![3-FLUORO-N-{3-[(3-FLUOROPHENYL)FORMAMIDO]PROPYL}BENZAMIDE](/img/structure/B5177832.png)
